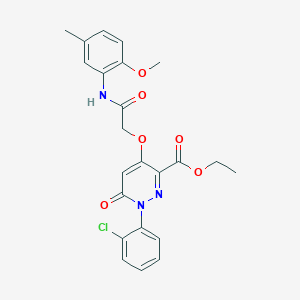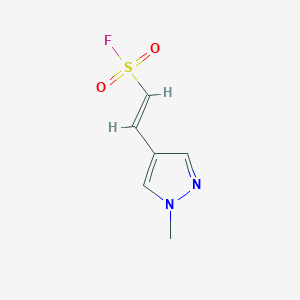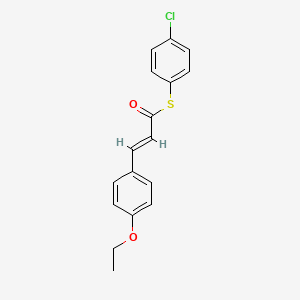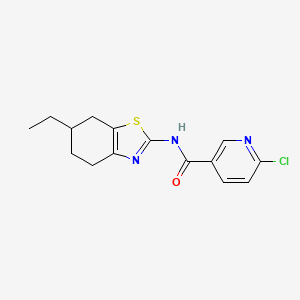![molecular formula C25H34N2O4S B2692346 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 921992-26-9](/img/structure/B2692346.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a benzoxazepin ring, which is a seven-membered ring containing an oxygen and a nitrogen atom. The compound also contains a benzenesulfonamide group, which consists of a benzene ring attached to a sulfonamide group.Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Therapeutic Applications
Compounds related to the one mentioned, particularly those involving [1,4]oxazepine moieties and sulfonamide groups, have been studied for their enzyme inhibitory properties. For instance, [1,4]oxazepine-based sulfonamides exhibit strong inhibition against human carbonic anhydrases, which are therapeutically relevant enzymes. Such inhibitors have implications in treating conditions like glaucoma, epilepsy, and altitude sickness (Sapegin et al., 2018).
Photodynamic Therapy for Cancer
Another application area is in photodynamic therapy (PDT) for cancer treatment, where compounds with sulfonamide derivatives have been used to synthesize photosensitizers with high singlet oxygen quantum yields. These properties are crucial for the effectiveness of PDT in treating cancer by inducing cell death in cancerous cells through light activation (Pişkin et al., 2020).
Antimicrobial and Antifungal Activities
Sulfonamide derivatives have been explored for their antimicrobial and antifungal activities. Specific research indicates the synthesis of novel compounds from sulfonamide groups that demonstrated good antifungal activity. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Khodairy et al., 2016).
Advanced Materials and Photophysical Properties
Research into compounds with [1,4]oxazepine and sulfonamide structures also extends to materials science, where their unique photophysical properties can be harnessed. For example, studies on the synthesis and photophysical properties of novel oxazapolycyclic skeletons suggest applications in OLEDs and other photonic devices due to their strong emission properties (Petrovskii et al., 2017).
Wirkmechanismus
Safety and Hazards
As this compound is intended for research use only, it should be handled with care. Researchers should use appropriate safety measures when handling it, such as wearing protective clothing and working in a well-ventilated area.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4S/c1-9-12-27-21-11-10-20(13-22(21)31-14-25(7,8)24(27)28)26-32(29,30)23-18(5)16(3)15(2)17(4)19(23)6/h10-11,13,26H,9,12,14H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJILVPGTQCDJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Chlorophenyl)-1-[3-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2692267.png)



![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2692274.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2692276.png)

![N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2692279.png)
![3-(4-chlorophenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2692280.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2692286.png)